molecular formula C16H13N3O B8439362 m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol CAS No. 55309-05-2

m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol

Cat. No. B8439362
CAS RN: 55309-05-2
M. Wt: 263.29 g/mol
InChI Key: ZROWZDTZBBTVDC-UHFFFAOYSA-N
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Patent
US04075341

Procedure details

2-(3-Benzyloxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline (17.7 g.) is dissolved in 500 ml. of ethanol and hydrogenated at atmospheric pressure and room temperature in the presence of 3 g. of 10% Pd on charcoal. After filtration of the catalyst, the solution is concentrated to 100 ml. The product which precipitates on cooling is purified by crystallization from ethanol. Yield 10.1 g.; m.p. 201°-2° C.
Name
2-(3-Benzyloxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[N:27]=[C:18]3[C:19]4[C:24]([CH2:25][CH2:26][N:17]3[N:16]=2)=[CH:23][CH:22]=[CH:21][CH:20]=4)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]([C:15]2[N:27]=[C:18]3[C:19]4[C:24]([CH2:25][CH2:26][N:17]3[N:16]=2)=[CH:23][CH:22]=[CH:21][CH:20]=4)[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
2-(3-Benzyloxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline
Quantity
17.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at atmospheric pressure and room temperature
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to 100 ml
CUSTOM
Type
CUSTOM
Details
The product which precipitates
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is purified by crystallization from ethanol

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.